molecular formula C11H14O2 B8514335 2-Hydroxy-3-methyl-5-propyl-benzaldehyde

2-Hydroxy-3-methyl-5-propyl-benzaldehyde

Cat. No.: B8514335
M. Wt: 178.23 g/mol
InChI Key: UONHSDOJWSWECI-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-propyl-benzaldehyde is a substituted benzaldehyde derivative featuring a hydroxy group at the ortho position (C2), a methyl group at C3, and a propyl chain at C5. Benzaldehydes with multiple substituents are critical intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to participate in condensation reactions (e.g., Schiff base formation) and act as directing groups in metal-catalyzed C–H activation .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-hydroxy-3-methyl-5-propylbenzaldehyde

InChI

InChI=1S/C11H14O2/c1-3-4-9-5-8(2)11(13)10(6-9)7-12/h5-7,13H,3-4H2,1-2H3

InChI Key

UONHSDOJWSWECI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)C)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Related Benzaldehydes
Compound Substituents Key Functional Groups Electronic Effects
2-Hydroxy-3-methyl-5-propyl-benzaldehyde 2-OH, 3-CH₃, 5-C₃H₇ Aldehyde, Hydroxy Intramolecular H-bonding (OH→CHO), electron-withdrawing (CHO), electron-donating (CH₃, C₃H₇)
Salicylaldehyde (2-hydroxybenzaldehyde) 2-OH Aldehyde, Hydroxy Strong intramolecular H-bonding, enhanced acidity of OH group
3-Methyl-5-propylbenzaldehyde 3-CH₃, 5-C₃H₇ Aldehyde Electron-donating alkyl groups increase lipophilicity
4-Hydroxy-3-methylbenzaldehyde 4-OH, 3-CH₃ Aldehyde, Hydroxy Para-OH reduces H-bonding with CHO, moderate electron withdrawal

Key Insights :

  • The 2-hydroxy group in the target compound facilitates intramolecular hydrogen bonding with the aldehyde, stabilizing the structure and reducing aldehyde reactivity compared to non-hydroxy analogs .

Key Insights :

  • Unlike benzamide derivatives (e.g., ), the target compound’s synthesis likely relies on aromatic electrophilic substitution rather than acylation.
  • The propyl group may necessitate regioselective alkylation strategies to avoid isomer formation.

Physicochemical Properties

Table 3: Spectral and Physical Properties
Property This compound Salicylaldehyde 3-Methyl-5-propylbenzaldehyde
IR (C=O stretch) ~1680–1700 cm⁻¹ ~1665 cm⁻¹ (H-bonded) ~1710 cm⁻¹
¹H NMR (Aldehyde proton) ~9.8–10.0 ppm (deshielded by OH) ~10.1 ppm ~10.2 ppm
Solubility Moderate in polar solvents (e.g., ethanol) High in polar solvents Low in water, high in DCM
Thermal Stability Likely stable up to 150°C (inferred) Decomposes above 200°C Stable up to 180°C

Key Insights :

  • The deshielded aldehyde proton in the target compound (vs. 3-methyl-5-propylbenzaldehyde) reflects the electron-withdrawing effect of the ortho-hydroxy group .
  • Lipophilicity (logP) is expected to follow: 3-methyl-5-propylbenzaldehyde > target compound > salicylaldehyde due to alkyl vs. polar groups.

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